molecular formula C12H20N2O4S2 B1405779 2-Thia-6-azaspiro[3.3]heptane hemioxalate CAS No. 1233143-48-0

2-Thia-6-azaspiro[3.3]heptane hemioxalate

Cat. No. B1405779
M. Wt: 320.4 g/mol
InChI Key: IUOHIXFWUIKFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thia-6-azaspiro[3.3]heptane hemioxalate is used as an intermediate in pharmaceutical and chemical synthesis . It is also used in medicine .


Synthesis Analysis

The synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate involves several steps. The process includes the use of diethoxytriphenylphosphorane and the alcohol 3 . The mixture is cooled, treated with mesyl chloride, and then returned to ambient temperature for stirring .


Molecular Structure Analysis

The molecular formula of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is C12H20N2O4S2 . Its molecular weight is 320.43 . The InChI code for this compound is 1S/2C5H9NS.C2H2O4/c21-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h26H,1-4H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

2-Thia-6-azaspiro[3.3]heptane hemioxalate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Amino Acids : Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids, due to their sterically constrained nature, are significant for chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Improved Synthesis and Solubility : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, noting its better stability and solubility as a sulfonic acid salt compared to its oxalate form. This advancement enables access to a wider range of reaction conditions with 2-oxa-6-azaspiro[3.3]heptane (Van der Haas et al., 2017).

  • Chemical Space Exploration : Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound provides an entry point to novel compounds that explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Applications in Coordination Chemistry

  • Selenium-Containing Rings : Block et al. (2005) synthesized 2-Thia-6-selenaspiro[3.3]heptane and explored its use as a “rigid-rod” ligand for transition-metal complexes. This compound, along with related selenium-containing four-membered rings, was structurally characterized and found useful in coordination chemistry (Block et al., 2005).

  • Spirocyclic Sulfur and Selenium Ligands : Petrukhina et al. (2005) prepared chalcogen-containing spirocycles like 2,6-dithiaspiro[3.3]heptane and 2-thia-6-selenaspiro[3.3]heptane. These compounds, characterized by their nonplanar structure and tested as ligands in coordination with transition metal complexes, offer insights into their potential applications in inorganic and coordination chemistry (Petrukhina et al., 2005).

Advancements in Drug Discovery

  • Building Blocks for Drug Discovery : Guérot et al. (2011) reported the synthesis of various novel angular azaspiro[3.3]heptanes, which are highly efficient and provide a foundation for drug discovery. Their methods are suitable for synthesizing these building blocks either as part of a library or individually on a preparative scale (Guérot et al., 2011).

  • Lipophilicity in Medicinal Chemistry : Degorce et al. (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry. They found that introducing a spirocyclic center often lowered the lipophilicity of the molecules, which is significant for drug design and development (Degorce, Bodnarchuk, & Scott, 2019).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

oxalic acid;2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHIXFWUIKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-6-azaspiro[3.3]heptane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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